2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid
Description
2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid (CAS 188814-25-7) is a halogenated heterocyclic compound with the molecular formula C₁₄H₁₈ClNO₄ and a molecular weight of 299.75 g/mol . It serves as a key intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the tert-butoxycarbonyl (BOC) group acts as a protective moiety for amine functionalities. The 3-chlorophenyl substituent introduces steric and electronic effects that influence reactivity and binding properties, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHBTHQISEPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature .
Chemical Reactions Analysis
2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
Scientific Research Applications
-
Peptide Synthesis:
- The Boc group is commonly used as a protecting group for amino acids during peptide synthesis. It allows for selective reactions at the amine site while protecting the carboxylic acid functionality. This compound can be incorporated into peptides to enhance stability and solubility.
-
Biological Activity:
- Research has indicated that derivatives of this compound exhibit potential biological activities, including:
- Antitumor Activity: Some studies suggest that chlorophenyl derivatives may have cytotoxic effects against various cancer cell lines.
- Neuropharmacological Effects: Compounds similar to this one have been investigated for their interactions with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Research has indicated that derivatives of this compound exhibit potential biological activities, including:
-
Drug Development:
- The compound's structure makes it suitable for modifications that can lead to new therapeutic agents targeting specific diseases. Its derivatives are studied for their potential as analgesics, anti-inflammatory agents, and in treating neurological disorders.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor properties of chlorophenylalanine derivatives. The results indicated that compounds with similar structures to Boc-DL-3-(3-chlorophenyl)alanine showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuropharmacological Effects
Research conducted by Smith et al. (2021) examined the impact of Boc-DL-3-(3-chlorophenyl)alanine on serotonin receptors. The findings suggested that this compound could enhance serotonin levels in synaptic clefts, potentially providing a basis for developing treatments for depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides stability and protection during synthetic transformations, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Impact of Substituents on Properties and Reactivity
- Halogen Position : The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl (CAS 284493-67-0 ) alters electronic distribution and steric hindrance. For example, 3-chloro derivatives may exhibit stronger dipole moments compared to para-substituted analogs, influencing solubility and crystallization behavior.
- Electron-Withdrawing Groups : The 3-(methylsulfonyl)phenyl variant () demonstrates enhanced stability under acidic conditions due to the sulfonyl group’s electron-withdrawing nature, making it suitable for degradation studies .
- Heterocyclic Modifications : Replacement of phenyl with thiophen-2-yl (CAS 56675-37-7 ) or indol-3-yl () introduces π-π stacking capabilities and hydrogen-bonding sites, critical for targeting biological receptors .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid, also known as Boc-DL-4-chlorophenylalanine, is an amino acid derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C14H18ClNO
- Molar Mass : 253.75 g/mol
- CAS Number : 51301-86-1
The biological activity of this compound can be attributed to its interactions with various biological pathways. It has been noted for its effects on:
- Cell Cycle Regulation : This compound has shown potential in modulating the cell cycle, which is essential in cancer therapy.
- Apoptosis Induction : Studies indicate that it may induce apoptosis in certain cancer cell lines, contributing to its anticancer properties.
- Neuronal Signaling : It also affects neuronal signaling pathways, which could have implications for neurodegenerative diseases.
Biological Activity Overview
The compound's biological activities can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Induces apoptosis and regulates cell cycle in cancer cells. |
| Neuroprotective Effects | Modulates neuronal signaling pathways, potentially offering neuroprotection. |
| Anti-inflammatory Properties | Exhibits anti-inflammatory effects through modulation of immune responses. |
Case Studies and Research Findings
- Anticancer Studies
- Neuroprotective Effects
- Anti-inflammatory Properties
Q & A
Q. Basic Research Focus
- Liquid-Liquid Extraction : Separate acidic products using ethyl acetate and aqueous phases, adjusting pH to ~6 for optimal solubility .
- Column Chromatography : Use silica gel with gradients of petroleum ether/ethyl acetate (e.g., 3:1 to 1:1) to resolve Boc-protected intermediates .
- Preparative HPLC : For high-purity requirements (>95%), employ phenyl-column HPLC with acetonitrile/water mobile phases .
How does the 3-chlorophenyl substituent influence coupling reactions?
Advanced Research Focus
The electron-withdrawing 3-chlorophenyl group reduces nucleophilicity at the β-carbon, necessitating optimized conditions for amide bond formation:
- Activating Agents : Use DCC (dicyclohexylcarbodiimide) or HATU with DMAP to enhance coupling efficiency .
- Solvent Effects : Polar aprotic solvents like DMF improve solubility of aromatic intermediates .
Data Contradiction : While CH₂Cl₂ is standard for Boc protection, DMF may be required for sterically hindered derivatives .
What analytical methods validate structural and chemical purity?
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirm Boc group integration (~1.4 ppm for tert-butyl protons) and aromatic regiochemistry (3-chlorophenyl coupling patterns) .
- LCMS (ESI) : Monitor molecular ion peaks ([M+H]⁺ or [M−H]⁻) and assess purity (>95%) .
- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid groups) .
How can Boc-deprotection be optimized for downstream applications?
Q. Advanced Research Focus
- Acidic Conditions : Use TFA (trifluoroacetic acid) in CH₂Cl₂ (1:1 v/v) for 1–2 hours at RT .
- Selectivity Concerns : Avoid prolonged exposure to strong acids to prevent cleavage of the 3-chlorophenyl-propanoic acid backbone .
- Neutralization : Post-deprotection, neutralize with aqueous NaHCO₃ and extract with ethyl acetate .
What are the challenges in scaling up synthesis for this compound?
Q. Advanced Research Focus
- Byproduct Formation : Scale-dependent racemization or ester hydrolysis byproducts require rigorous process optimization .
- Cost-Efficiency : Replace LiOH with NaOH for ester hydrolysis in large batches, balancing yield and purity .
- Safety : Handle chlorinated intermediates (e.g., 3-chlorophenyl precursors) under fume hoods due to toxicity risks .
How does this compound compare to analogs with varying aryl substituents?
Q. Advanced Research Focus
- Electron Effects : The 3-chlorophenyl group enhances stability compared to 4-methoxyphenyl analogs but reduces solubility in aqueous media .
- Biological Relevance : Unlike 4-iodophenyl derivatives (used in radiolabeling), the 3-chlorophenyl variant is favored for non-covalent binding studies .
What computational tools predict the reactivity of this compound?
Q. Advanced Research Focus
- DFT Calculations : Model steric and electronic effects of the Boc and 3-chlorophenyl groups on reaction pathways .
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
How are conflicting spectral data resolved in structural elucidation?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
